
3-Bromo-2-(methylthio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(methylthio)benzoic acid: is an organic compound with the molecular formula C8H7BrO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methylthio group at the second position.
作用机制
Target of Action
Benzylic compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 3-Bromo-2-(methylthio)benzoic acid involves several chemical reactions. One of the key reactions is free radical bromination, which involves the removal of a hydrogen atom from the benzylic position, resulting in the formation of a resonance-stabilized radical . This radical can then undergo further reactions, such as nucleophilic substitution or oxidation .
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Pharmacokinetics
The properties of benzylic compounds can be influenced by factors such as their molecular size, polarity, and the presence of functional groups .
Result of Action
The reactions it undergoes, such as free radical bromination and nucleophilic substitution, can lead to significant changes in the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of free radical bromination can be affected by the presence of other substances, temperature, and pH . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture .
生化分析
Biochemical Properties
3-Bromo-2-(methylthio)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative and nucleophilic substitution reactions . The compound’s bromine and methylthio groups contribute to its reactivity, allowing it to participate in various biochemical pathways. For instance, it can act as a substrate for enzymes that catalyze halogenation and methylation reactions, thereby influencing the activity of these enzymes and the overall biochemical processes they regulate.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to alterations in cell function. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules . It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. The compound’s bromine atom can participate in halogen bonding, while the methylthio group can engage in hydrophobic interactions, both of which contribute to its binding affinity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert subtle biochemical effects. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular and organismal health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that may further participate in biochemical reactions. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biochemical activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Its localization can impact its activity and function, as the microenvironment within different subcellular compartments can modulate its interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methylthio)benzoic acid typically involves the bromination of 2-(methylthio)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions: 3-Bromo-2-(methylthio)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products such as 3-azido-2-(methylthio)benzoic acid, 3-thiocyanato-2-(methylthio)benzoic acid, or 3-methoxy-2-(methylthio)benzoic acid.
Oxidation Reactions: Products such as 3-bromo-2-(methylsulfinyl)benzoic acid or 3-bromo-2-(methylsulfonyl)benzoic acid.
Reduction Reactions: Products such as 3-bromo-2-(methylthio)benzyl alcohol.
科学研究应用
3-Bromo-2-(methylthio)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
相似化合物的比较
3-Bromo-2-methylbenzoic acid: Similar structure but lacks the methylthio group, which affects its reactivity and applications.
2-(Methylthio)benzoic acid:
3-Chloro-2-(methylthio)benzoic acid: Similar structure with a chlorine atom instead of bromine, leading to differences in reactivity and applications.
Uniqueness: 3-Bromo-2-(methylthio)benzoic acid is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
3-bromo-2-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAJIAHCWLXQRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
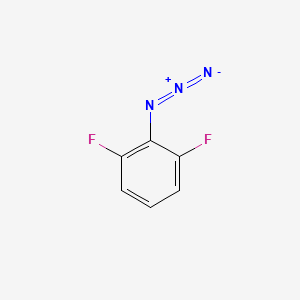


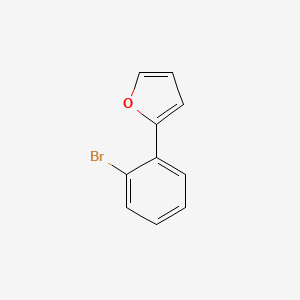

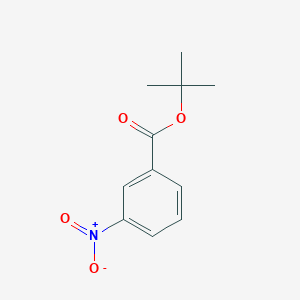
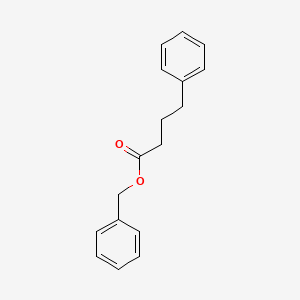

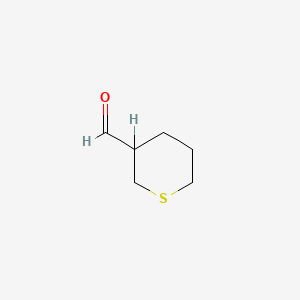
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)
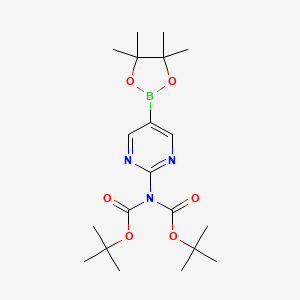

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
